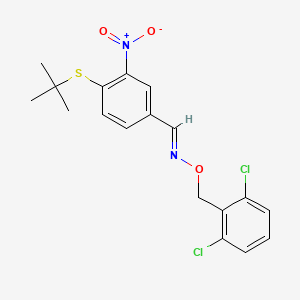
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C18H18Cl2N2O3S and its molecular weight is 413.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Structure
The compound features several functional groups:
- Nitro group : Contributes to reactivity and potential biological activity.
- Sulfanyl group : May participate in redox reactions.
- Oxime ether : Involved in hydrogen bonding with biological macromolecules.
Chemical Formula
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may inhibit enzyme activity.
- Cellular Interaction : The oxime ether moiety can form hydrogen bonds with proteins or nucleic acids, potentially influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines by disrupting DNA synthesis. The nitro group was identified as a critical feature for inducing apoptosis in these cells .
- Antimicrobial Properties : Research indicated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhanced lipophilicity, improving membrane penetration and efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime | Lacks the 2,6-dichlorobenzyl group | Reduced efficacy in enzyme inhibition |
| 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(benzyl)oxime | Benzyl group instead of 2,6-dichlorobenzyl | Lower lipophilicity and reduced antimicrobial activity |
The unique presence of the 2,6-dichlorobenzyl group in the compound enhances its biological properties compared to similar structures, making it a promising candidate for further research .
Synthesis and Optimization
The synthesis of this compound typically involves:
- Nitration of 4-(tert-butylsulfanyl)benzaldehyde.
- Formation of the oxime through reaction with hydroxylamine.
- Conversion to oxime ether via reaction with 2,6-dichlorobenzyl chloride under basic conditions .
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Sulfanyl group can be oxidized to sulfoxide or sulfone.
- Reduction : Nitro group can be reduced to an amine.
- Substitution : Oxime ether can participate in nucleophilic substitution reactions .
Propiedades
IUPAC Name |
(E)-1-(4-tert-butylsulfanyl-3-nitrophenyl)-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-18(2,3)26-17-8-7-12(9-16(17)22(23)24)10-21-25-11-13-14(19)5-4-6-15(13)20/h4-10H,11H2,1-3H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFABYVZOYLBSZ-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(C=C(C=C1)/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













